molecular formula C21H20N2 B1621543 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine CAS No. 904814-74-0

2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine

Cat. No. B1621543
M. Wt: 300.4 g/mol
InChI Key: HNWHNOSPLHNHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine” is a chemical compound with the molecular formula C21H20N2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine” can be achieved from 1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-ONE . More detailed synthesis procedures might be available in specialized literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine” include its boiling point, melting point, and density . More detailed properties might be available in specialized databases or literature.

Scientific Research Applications

1. Anti-Cancer Agents

  • Summary of Application: This compound has been used in the design and synthesis of novel anti-cancer agents. By introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were synthesized .
  • Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

2. Nonlinear Optical Studies

  • Summary of Application: This compound has been used in the study of nonlinear optical properties of new polymers .
  • Methods of Application: The polymer shows strong optical limiting behavior, where the transmittance decreases when the pump fluence is increased .
  • Results or Outcomes: It was found that an effective three-photon absorption (3PA) model at the excitation wavelength gives the best fit to the obtained experimental data. The value of the 3PA coefficient has been numerically calculated .

3. Hypertension Treatment

  • Summary of Application: This compound belongs to the sartans family, biphenyl tetrazole, which is one of the most commonly used drug moieties used in the treatment of hypertension .
  • Methods of Application: The synthesized compounds are used in the treatment of hypertension. Research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .
  • Results or Outcomes: The synthesized compounds have shown effectiveness in the treatment of hypertension, providing a potential therapeutic approach for patients with high blood pressure .

4. In Vitro Cytotoxicity

  • Summary of Application: The synthesized compounds have been evaluated for their in vitro cytotoxicity against A549 (Human Lung cancer) cell line .
  • Methods of Application: The cytotoxicity of the synthesized compounds was evaluated using a standard doxorubicin drug for comparison .
  • Results or Outcomes: The synthesized compounds showed promising results in the in vitro cytotoxicity evaluation, indicating their potential use in the treatment of lung cancer .

5. Antibacterial Activity

  • Summary of Application: The synthesized compounds have shown significant antibacterial activity .
  • Methods of Application: The compounds were tested for their antibacterial activity at higher concentrations (100 μg/mL) .
  • Results or Outcomes: The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL). Compound 6a exhibited the highest zone of inhibition with 15.2±0.14, 15.0±0.42, 15.0±0.42, and 15.3±0.63 mm, respectively, at higher concentrations (100 μg/mL) and it is nearer to the standard drug gentamycin (14.2±0.07) .

properties

IUPAC Name

4-(4-phenylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,19,22-23H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHNOSPLHNHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378059
Record name 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine

CAS RN

904814-74-0
Record name 2-[1,1′-Biphenyl]-4-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904814-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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